GPi688

Vue d'ensemble

Description

GPi 688 est un inhibiteur puissant et actif par voie orale de la glycogène phosphorylase, une enzyme qui joue un rôle crucial dans le métabolisme du glycogène. Ce composé a montré un potentiel significatif dans l'inhibition de l'hyperglycémie induite par le glucagon, ce qui en fait un outil précieux dans la recherche sur le diabète .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GPi 688 implique plusieurs étapes, à partir des dérivés d'indole appropriés. Les étapes clés comprennent:

Formation du noyau indole : Ceci est réalisé par des réactions de cyclisation.

Fonctionnalisation : Introduction de divers groupes fonctionnels au noyau indole pour améliorer son activité inhibitrice.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir des niveaux de pureté élevés

Méthodes de production industrielle : La production industrielle de GPi 688 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, garantissant que le composé répond aux normes requises à des fins de recherche .

Types de réactions:

Oxydation : GPi 688 peut subir des réactions d'oxydation, en particulier au niveau du noyau indole.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au noyau indole.

Substitution : Diverses réactions de substitution peuvent être réalisées pour introduire différents groupes fonctionnels, améliorant l'activité du composé

Réactifs et conditions courants:

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs de substitution : Tels que les halogènes ou les agents alkylants

Principaux produits : Les principaux produits formés à partir de ces réactions sont des dérivés de GPi 688 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité .

4. Applications de la recherche scientifique

GPi 688 a un large éventail d'applications dans la recherche scientifique:

Chimie : Utilisé pour étudier l'inhibition de la glycogène phosphorylase et ses effets sur le métabolisme du glycogène.

Biologie : Aide à comprendre le rôle de la glycogène phosphorylase dans les processus cellulaires.

Médecine : Agent thérapeutique potentiel pour la gestion de l'hyperglycémie et du diabète.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le métabolisme du glycogène

5. Mécanisme d'action

GPi 688 exerce ses effets en se liant au site indole de la glycogène phosphorylase, inhibant son activité. Cette inhibition empêche la dégradation du glycogène en glucose, réduisant ainsi les niveaux de glucose dans le sang. Les cibles moléculaires comprennent la glycogène phosphorylase du foie humain, la glycogène phosphorylase du foie de souris et la glycogène phosphorylase du muscle squelettique humain .

Composés similaires:

CP-91149 : Un autre inhibiteur de la glycogène phosphorylase avec une activité inhibitrice similaire.

BAY U6751 : Connu pour son inhibition puissante de la glycogène phosphorylase.

DAB : Un composé avec un mécanisme différent mais des effets similaires sur le métabolisme du glycogène

Unicité de GPi 688 : GPi 688 se démarque par sa forte puissance et sa biodisponibilité orale. Sa capacité à inhiber la glycogène phosphorylase à de très faibles concentrations en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

GPi 688 has a wide range of applications in scientific research:

Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.

Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.

Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.

Industry: Used in the development of new drugs targeting glycogen metabolism

Mécanisme D'action

GPi 688 exerts its effects by binding to the indole site of glycogen phosphorylase, inhibiting its activity. This inhibition prevents the breakdown of glycogen into glucose, thereby reducing glucose levels in the blood. The molecular targets include human liver glycogen phosphorylase, mouse liver glycogen phosphorylase, and human skeletal muscle glycogen phosphorylase .

Comparaison Avec Des Composés Similaires

CP-91149: Another glycogen phosphorylase inhibitor with similar inhibitory activity.

BAY U6751: Known for its potent inhibition of glycogen phosphorylase.

DAB: A compound with a different mechanism but similar effects on glycogen metabolism

Uniqueness of GPi 688: GPi 688 stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .

Activité Biologique

GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.

This compound acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.

In Vitro Potency

In studies involving rat primary hepatocytes, this compound demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, this compound inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that this compound not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .

In Vivo Efficacy

In vivo studies have shown promising results for this compound in various animal models:

- Glucagon Challenge Model : In Wistar rats, this compound reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .

- Fasting Blood Glucose Levels : After a 7-hour fast, this compound lowered blood glucose levels by 23% in obese Zucker rats .

- Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability and a favorable distribution within the body:

- Bioavailability : Assessed at 100% following oral dosing.

- Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.

- Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .

Summary Table of Key Findings

| Study Aspect | Result |

|---|---|

| Inhibition of Glucagon Output | 65% reduction in Wistar rats |

| Fasting Glucose Reduction | 23% reduction in obese Zucker rats |

| Oral Glucose Tolerance Test | 7% reduction (compared to GSK-3 inhibitor's 22%) |

| Bioavailability | 100% |

| Half-Life | ~11.4 hours |

Analyse Des Réactions Chimiques

Mechanism of Action

GPi688 functions as an allosteric inhibitor of glycogen phosphorylase (GP), targeting the indole-binding site of the enzyme. By binding to this site, it reduces GP activity while simultaneously activating glycogen synthase (GS), a key enzyme in glycogen synthesis. This dual action disrupts glycogen breakdown and promotes storage, thereby lowering blood glucose levels .

Key Biochemical Reactions

-

GP Inhibition :

this compound binds to GP, reducing its activity in a concentration-dependent manner. In rat hepatocytes, 1 μM this compound inhibited glucagon-mediated glucose output by ~45% . -

GS Activation :

Concurrently, GS activity increased sevenfold in hepatocytes treated with this compound, indicating a compensatory shift toward glycogen synthesis .

Hepatocyte Assays

| Parameter | Result |

|---|---|

| GP Activity Reduction | ~45% (1 μM this compound) |

| GS Activity Increase | 7-fold (1 μM this compound) |

| IC₅₀ for GP Inhibition | ~1 μM (rat hepatocytes) |

This compound demonstrated selective inhibition of liver isoform GP over muscle isoforms, with sensitivity to glucose and AMP levels . Protein binding studies revealed low free plasma concentrations in rats (0.35%) compared to humans (1.22%), influencing its pharmacokinetic profile .

Hyperglycemia Models

-

Glucagon Challenge :

this compound reduced glucagon-mediated hyperglycemia by 65% in Wistar rats and 100% in obese Zucker rats . -

Fasting Blood Glucose :

After a 7-hour fast, this compound lowered blood glucose in obese Zucker rats by 23% . -

Oral Glucose Tolerance :

Limited efficacy (7% reduction) compared to a GSK-3 inhibitor (22% reduction), despite GS activation .

| Model | Efficacy |

|---|---|

| Wistar Rat (Glucagon) | 65% reduction |

| Obese Zucker Rat (Glucagon) | 100% reduction |

| Obese Zucker Rat (Fasting) | 23% reduction |

| Obese Zucker Rat (OGTT) | 7% reduction |

Oral and Intravenous Dosing

| Parameter | Oral (20 μmol/kg) | IV (5 μmol/kg) |

|---|---|---|

| Peak Plasma Concentration | 14.5–19.4 μM (4–6 h) | 16.9–17.5 μM (5 min) |

| Terminal Half-Life | ~24 h | 11.4 h |

| Bioavailability | 100% | N/A |

This compound exhibited long duration of action in Zucker rats, with plasma concentrations declining to ~2.5 μM at 24 hours post-dose .

Clinical Implications

References NCBI: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound PubMed: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound Invivochem: GPi-688 | glycogen phosphorylase (GPa) inhibitor RSC Publishing: 2H-Thiazolo[4,5-d] 2 triazole: synthesis, functionalization, and applications

Propriétés

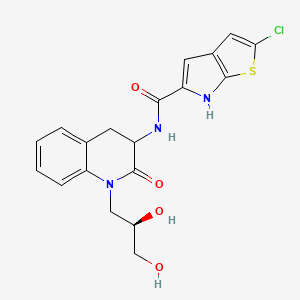

IUPAC Name |

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICNBXVDHCBKCE-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.